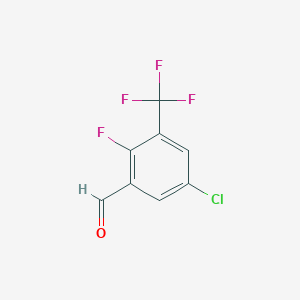

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

CAS No.: 117752-05-3

Cat. No.: VC2874258

Molecular Formula: C8H3ClF4O

Molecular Weight: 226.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 117752-05-3 |

|---|---|

| Molecular Formula | C8H3ClF4O |

| Molecular Weight | 226.55 g/mol |

| IUPAC Name | 5-chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde |

| Standard InChI | InChI=1S/C8H3ClF4O/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-3H |

| Standard InChI Key | PTIIVIRXTLBQCS-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C=O)F)C(F)(F)F)Cl |

| Canonical SMILES | C1=C(C=C(C(=C1C=O)F)C(F)(F)F)Cl |

Introduction

Chemical Identity and Properties

Structural Identification

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by four key structural features: a benzene ring, an aldehyde group, and three halogen-containing substituents (chlorine, fluorine, and trifluoromethyl group) arranged in a specific pattern around the aromatic ring. This arrangement of electron-withdrawing groups significantly influences the compound's reactivity profile and physical properties.

Chemical and Physical Properties

The compound has the molecular formula C8H3ClF4O with a molecular weight of 226.55 g/mol. The precise arrangement of substituents includes a chlorine atom at the 5-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 3-position of the benzaldehyde structure. This particular substitution pattern creates a molecule with unique electronic properties that arise from the electron-withdrawing effects of the halogen substituents.

| Property | Value |

|---|---|

| CAS Number | 117752-05-3 |

| Molecular Formula | C8H3ClF4O |

| Molecular Weight | 226.55 g/mol |

| IUPAC Name | 5-chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde |

| Standard InChI | InChI=1S/C8H3ClF4O/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-3H |

| Standard InChIKey | PTIIVIRXTLBQCS-UHFFFAOYSA-N |

| SMILES Notation | C1=C(C=C(C(=C1C=O)F)C(F)(F)F)Cl |

The presence of multiple electron-withdrawing groups (chlorine, fluorine, and trifluoromethyl) creates a highly polarized molecule with enhanced electrophilicity at the aldehyde carbon, influencing its reactivity in various chemical transformations. The compound belongs to the broader class of fluorinated compounds, which generally exhibit increased stability, reactivity, and lipophilicity compared to their non-fluorinated counterparts .

Synthesis Methods

Synthetic Routes

The synthesis of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde typically involves several key steps, incorporating multiple halogenation reactions on suitable precursors. The synthetic pathway often begins with appropriate benzaldehyde derivatives that undergo sequential halogenation steps to introduce the chlorine, fluorine, and trifluoromethyl substituents in the correct positions.

Reaction Conditions

The synthesis of this compound generally requires carefully controlled reaction conditions:

-

Temperature ranges typically between 100°C and 250°C, depending on the specific reaction step

-

Reaction times ranging from several hours to days to ensure complete conversion

-

Specialized fluorinating and chlorinating agents under appropriate catalytic conditions

-

Carefully controlled reaction environments to manage the highly reactive halogenating reagents

Optimized synthetic procedures typically yield products with purity exceeding 90%, which is essential for applications in pharmaceutical research and development. The synthesis may involve direct fluorination and chlorination reactions, often requiring specialized equipment due to the corrosive nature of the reagents involved.

Chemical Reactivity and Mechanisms

General Reactivity Profile

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde demonstrates distinctive reactivity patterns largely influenced by the electron-withdrawing effects of its halogen substituents. The primary reactive center is the aldehyde group, which is rendered more electrophilic due to the electron-withdrawing influence of the surrounding halogens. This enhanced electrophilicity makes the compound particularly susceptible to nucleophilic attack.

Reaction Mechanisms

The reactions of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde typically proceed through several general mechanistic pathways:

-

Nucleophilic addition to the aldehyde carbonyl group

-

Reduction of the aldehyde to the corresponding alcohol

-

Oxidation to form the corresponding carboxylic acid

-

Potential substitution reactions involving the halogen substituents under forcing conditions

The specific conditions for these reactions vary widely, influenced by factors such as solvent polarity, temperature, and concentration of reactants. The electron-withdrawing nature of the halogen substituents generally accelerates nucleophilic addition reactions at the carbonyl center while potentially inhibiting substitution reactions at the aromatic ring positions.

Applications in Scientific Research

Pharmaceutical Applications

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde serves various scientific uses, particularly in drug metabolism studies. The compound has been identified as a potential inhibitor for certain cytochrome P450 enzymes, which has significant implications for pharmaceutical research. The specific arrangement of halogen substituents creates a molecular scaffold that can interact with biological targets in distinctive ways.

Synthetic Utility

As a building block in organic synthesis, this compound offers several advantages:

-

The aldehyde group provides a versatile handle for further transformations

-

The halogen substituents can impart metabolic stability to derivative compounds

-

The trifluoromethyl group often enhances the lipophilicity and bioavailability of resulting pharmaceutical candidates

-

The specific substitution pattern creates a unique electronic environment that can be exploited in the design of molecules with specific properties

These characteristics make 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde particularly valuable in the development of pharmaceuticals and agrochemicals where metabolic stability and specific electronic properties are desired.

Comparative Analysis

Comparison with Related Compounds

When comparing 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde to similar halogenated benzaldehydes, several distinctive features emerge. The specific combination of a chlorine atom, a fluorine atom, and a trifluoromethyl group creates a unique electronic environment that differentiates this compound from its structural analogs.

| Compound | Key Structural Features | Distinctive Properties |

|---|---|---|

| 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde | Cl at C-5, F at C-2, CF3 at C-3 | Enhanced electrophilicity, specific enzyme inhibition potential |

| 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde | F at C-2, OCH3 at C-3, CF3 at C-5 | Different electronic distribution due to methoxy group presence |

| Non-halogenated benzaldehydes | No halogen substituents | Lower electrophilicity, different reactivity profile |

The presence of multiple electron-withdrawing groups in 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde creates a molecule with distinctive reactivity compared to benzaldehydes with fewer halogen substituents or those containing electron-donating groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume